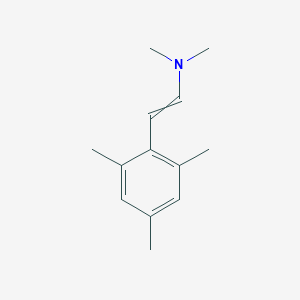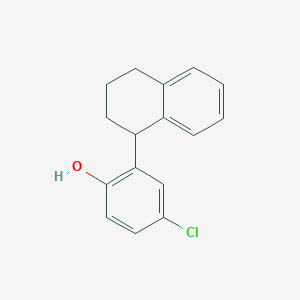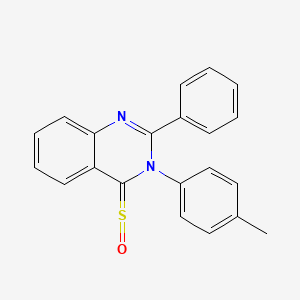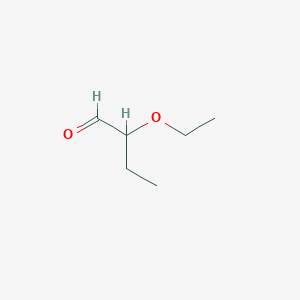
2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide is a quaternary ammonium compound derived from the tetrahydroisoquinoline scaffold. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide typically involves the quaternization of 2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinoline with an appropriate alkylating agent, such as methyl iodide. The reaction is usually carried out in a polar solvent like acetonitrile or ethanol under reflux conditions to ensure complete conversion to the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiolates, cyanides, or azides can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides
Reduction: Parent amine
Substitution: Corresponding substituted tetrahydroisoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and antimicrobial properties.
Medicine: Explored for its potential use in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The quaternary ammonium group allows it to interact with negatively charged sites on proteins, potentially inhibiting their function or altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the quaternary ammonium group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the propyl group.
2-Propyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methyl group.
Uniqueness
2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide is unique due to the presence of both methyl and propyl groups, as well as the quaternary ammonium group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88341-04-2 |
|---|---|
Molekularformel |
C13H20IN |
Molekulargewicht |
317.21 g/mol |
IUPAC-Name |
2-methyl-2-propyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C13H20N.HI/c1-3-9-14(2)10-8-12-6-4-5-7-13(12)11-14;/h4-7H,3,8-11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VAFYCTMDJXOALQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+]1(CCC2=CC=CC=C2C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B14398061.png)
![6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14398071.png)
![4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid](/img/structure/B14398072.png)



![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)



